Isorugosin D
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of isorugosin D involves the coupling of two tellimagrandin II molecules through an oxidative coupling reaction . The key steps include:
Oxidative Coupling: This step involves the use of oxidizing agents to couple the two tellimagrandin II molecules.
Esterification: The esterification of glucose derivatives with valoneic acid derivatives is a crucial step in the synthesis.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
Isorugosin D undergoes several types of chemical reactions, including:
Oxidation: The oxidative coupling of tellimagrandin II molecules is a key reaction in its synthesis.
Esterification: The formation of ester bonds between glucose derivatives and valoneic acid derivatives.
Common Reagents and Conditions
Oxidizing Agents: Used in the oxidative coupling step.
Esterification Reagents: Such as valoneic acid derivatives and glucose derivatives.
Major Products
The major product formed from these reactions is this compound itself, which is a dimeric hydrolyzable tannin .
Scientific Research Applications
Isorugosin D has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of isorugosin D involves its interaction with various molecular targets and pathways. It is known to exert its effects through:
Antioxidant Activity: By scavenging free radicals and reducing oxidative stress.
Antivirus Activity: By inhibiting viral replication and enhancing the immune response.
Antitumor Activity: By inducing apoptosis in cancer cells and inhibiting tumor growth.
Comparison with Similar Compounds
Isorugosin D is unique due to its complex structure and significant biological activities. Similar compounds include:
Isorugosin B: Another ellagitannin with similar biological activities.
Rugosin B: A regioisomer of isorugosin B with similar structural features.
Tellimagrandin II: The monomeric unit that forms this compound.
These compounds share similar biological activities but differ in their structural features and specific mechanisms of action .
Properties
CAS No. |
95457-27-5 |
---|---|
Molecular Formula |
C82H58O52 |
Molecular Weight |
1875.3 g/mol |
IUPAC Name |
[3,4,21,22,23-pentahydroxy-8,18-dioxo-11,12-bis[(3,4,5-trihydroxybenzoyl)oxy]-5-[2,3,4-trihydroxy-6-[[3,4,5,22,23-pentahydroxy-8,18-dioxo-11,12-bis[(3,4,5-trihydroxybenzoyl)oxy]-9,14,17-trioxatetracyclo[17.4.0.02,7.010,15]tricosa-1(19),2,4,6,20,22-hexaen-13-yl]oxycarbonyl]phenoxy]-9,14,17-trioxatetracyclo[17.4.0.02,7.010,15]tricosa-1(23),2,4,6,19,21-hexaen-13-yl] 2,3,4,5-tetrahydroxybenzoate |
InChI |
InChI=1S/C82H58O52/c83-28-2-1-22-44(53(28)101)46-24(12-38(93)55(103)60(46)108)77(118)127-65-42(16-122-75(22)116)126-82(70(132-74(115)21-9-35(90)52(100)36(91)10-21)67(65)129-71(112)18-3-29(84)49(97)30(85)4-18)134-80(121)27-14-40(95)57(105)63(111)64(27)124-41-15-25-47(61(109)58(41)106)45-23(11-37(92)54(102)59(45)107)76(117)123-17-43-66(128-78(25)119)68(130-72(113)19-5-31(86)50(98)32(87)6-19)69(131-73(114)20-7-33(88)51(99)34(89)8-20)81(125-43)133-79(120)26-13-39(94)56(104)62(110)48(26)96/h1-15,42-43,65-70,81-111H,16-17H2 |
InChI Key |
RRKSLFYXWXKOPJ-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C(C(C(C(O2)OC(=O)C3=CC(=C(C(=C3OC4=C(C(=C5C(=C4)C(=O)OC6C(COC(=O)C7=CC(=C(C(=C75)O)O)O)OC(C(C6OC(=O)C8=CC(=C(C(=C8)O)O)O)OC(=O)C9=CC(=C(C(=C9)O)O)O)OC(=O)C2=CC(=C(C(=C2O)O)O)O)O)O)O)O)O)OC(=O)C2=CC(=C(C(=C2)O)O)O)OC(=O)C2=CC(=C(C(=C2)O)O)O)OC(=O)C2=CC(=C(C(=C2C2=C(C=CC(=C2O)O)C(=O)O1)O)O)O |
Origin of Product |
United States |
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